4-Chlorobutan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- PubChem: This database by the National Institutes of Health provides basic information on the structure, properties, and safety hazards of 4-Chlorobutan-2-ol [National Institutes of Health, PubChem, CID 12484479, ].

- European Chemicals Agency (ECHA): This agency provides information on the classification and labeling of chemicals within the European Union. While 4-Chlorobutan-2-ol is not currently listed in the ECHA database, it could be included in the future if its use becomes more widespread.

Here are some possibilities for its potential use in scientific research:

- Organic synthesis: Due to its functional groups, 4-Chlorobutan-2-ol could be used as a starting material or intermediate in the synthesis of other organic compounds.

- Material science: Research in this field often involves the exploration of new molecules with specific properties. The properties of 4-Chlorobutan-2-ol might be of interest for the development of new materials with desired characteristics.

- Biological studies: While there is no current information on the biological activity of 4-Chlorobutan-2-ol, some research areas might involve investigating its potential interactions with biological systems.

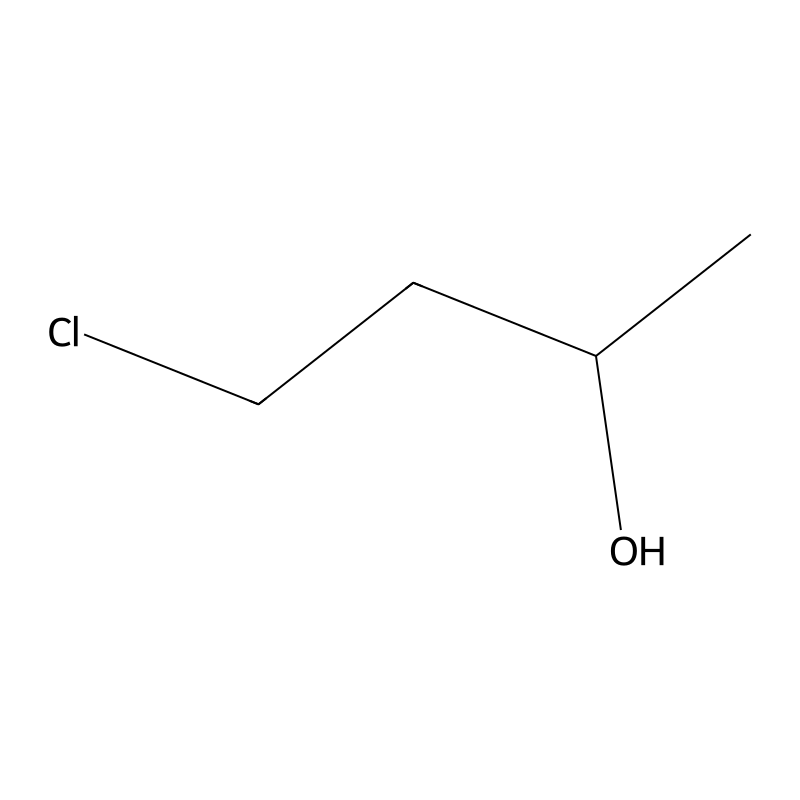

4-Chlorobutan-2-ol is an organic compound with the chemical formula CHClO. It is a chiral alcohol, specifically existing as the (2R)-enantiomer, which plays a significant role in various chemical and biological applications due to its unique stereochemistry. The compound features a hydroxyl group (-OH) and a chlorine atom attached to a butane backbone, making it a secondary alcohol. Its structure can be represented as follows:

This compound is notable for its potential in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.

Research indicates that 4-chlorobutan-2-ol exhibits biological activity that may affect enzyme-catalyzed reactions, particularly those requiring stereospecificity. Its chirality allows it to interact selectively with biological targets, which is crucial in medicinal chemistry for developing drugs that require precise molecular configurations. Additionally, studies have shown its potential role in the synthesis of biologically active compounds.

The synthesis of 4-chlorobutan-2-ol can be achieved through several methods:

- Chlorination of Butanol Derivatives: A common method involves the reaction of butanol with thionyl chloride under reflux conditions, where the chlorine atom is introduced at the 4th position of the butanol chain.

- Industrial Production: In industrial settings, chlorination processes using chlorine gas in the presence of catalysts are employed for large-scale production.

- Alternative Synthesis: Other synthetic routes may involve the use of chlorinated hydrocarbons or other halogenating agents to achieve desired yields and purities.

4-Chlorobutan-2-ol has various applications across different fields:

- Organic Synthesis: It serves as a chiral building block for synthesizing more complex organic molecules.

- Pharmaceuticals: The compound is used as an intermediate in the production of pharmaceuticals that require specific stereochemical configurations.

- Agrochemicals: It finds utility in creating agrochemical products due to its reactivity and ability to form derivatives with desired biological activity.

Several compounds share structural similarities with 4-chlorobutan-2-ol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (2S)-4-Chlorobutan-2-ol | Enantiomer | Different biological activities due to stereochemistry |

| 4-Chlorobutan-1-ol | Structural Isomer | Chlorine at a different position affects reactivity |

| 2-Chlorobutan-1-ol | Structural Isomer | Distinct chemical behavior compared to 4-chlorobutan-2-ol |

Uniqueness

The uniqueness of 4-chlorobutan-2-ol lies in its specific stereochemistry and functional groups, which significantly influence its reactivity and interactions within biological systems. This makes it particularly valuable in applications requiring chiral purity and specific stereochemical configurations .

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Flammable;Health Hazard